2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole
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Overview
Description
2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole is a heterocyclic compound that features a trifluoromethyl group attached to a naphthoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the imidazole ring . Another method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. The use of microwave-assisted synthesis and solvent-free conditions are also explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imidazole ring to its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, reduced imidazole compounds, and various substituted naphthoimidazoles .
Scientific Research Applications
2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-1H-imidazole
- 2-(Trifluoromethyl)-1H-benzimidazole
- 2-(Trifluoromethyl)-1H-pyrrole
- 2-(Trifluoromethyl)-1H-pyridine
Uniqueness
2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to other trifluoromethylated heterocycles. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C12H7F3N2 |
---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
2-(trifluoromethyl)-3H-benzo[e]benzimidazole |
InChI |
InChI=1S/C12H7F3N2/c13-12(14,15)11-16-9-6-5-7-3-1-2-4-8(7)10(9)17-11/h1-6H,(H,16,17) |
InChI Key |
WUTXXEJLZREMCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(N3)C(F)(F)F |
Origin of Product |
United States |
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